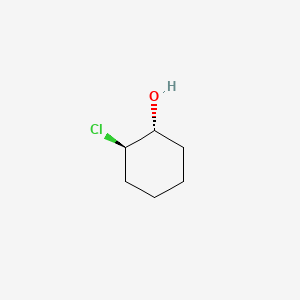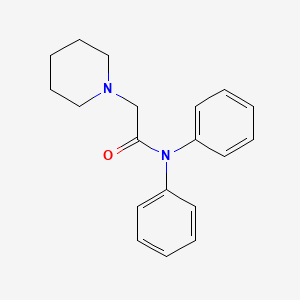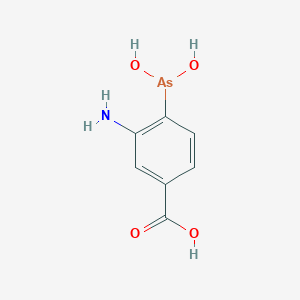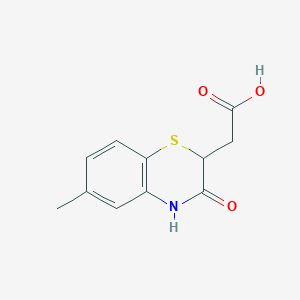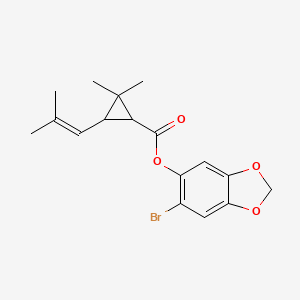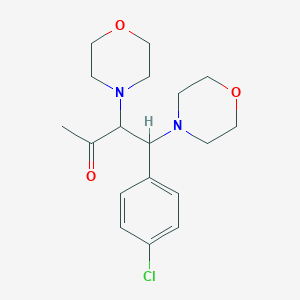
4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one is a synthetic organic compound characterized by the presence of a chlorophenyl group and two morpholine rings attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the butanone moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives .
Scientific Research Applications
4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-(4-Chlorophenyl)-3-(morpholin-4-yl)urea
- 1-morpholin-4-yl-butan-2-one
Uniqueness
4-(4-Chlorophenyl)-3,4-di(morpholin-4-yl)butan-2-one is unique due to the presence of two morpholine rings and a chlorophenyl group, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
6273-28-5 |
|---|---|
Molecular Formula |
C18H25ClN2O3 |
Molecular Weight |
352.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3,4-dimorpholin-4-ylbutan-2-one |
InChI |
InChI=1S/C18H25ClN2O3/c1-14(22)17(20-6-10-23-11-7-20)18(21-8-12-24-13-9-21)15-2-4-16(19)5-3-15/h2-5,17-18H,6-13H2,1H3 |
InChI Key |
KPSJPFNMTNAOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC=C(C=C1)Cl)N2CCOCC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


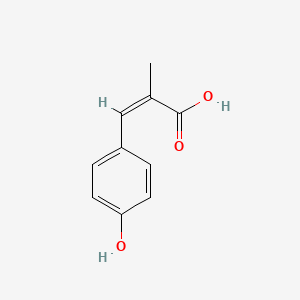
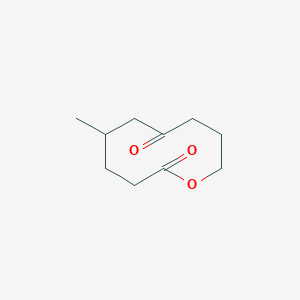
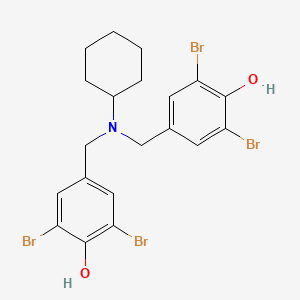
![[2-[(2Z)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14723558.png)
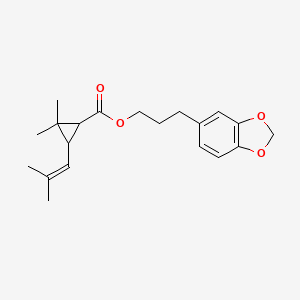
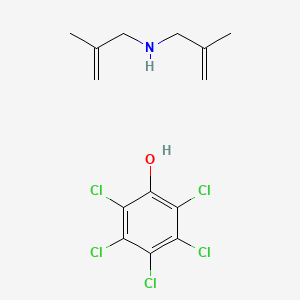
![2-Chloroethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B14723577.png)
![Dinonyl 2-[(2-methylphenyl)methyl]butanedioate](/img/structure/B14723590.png)
